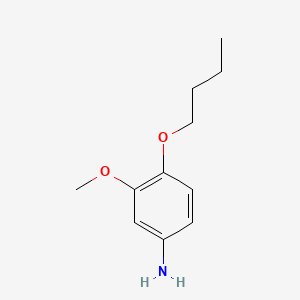
4-butoxy-3-methoxyaniline
Übersicht
Beschreibung
m-Anisidine, 4-butoxy-: is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a bioactive chemical, often used in various scientific research applications . This compound is a derivative of m-anisidine, which is known for its methoxy-containing aniline structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-anisidine, 4-butoxy- typically involves the reaction of m-anisidine with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the methoxy group with the butoxy group .
Industrial Production Methods: Industrial production of m-anisidine, 4-butoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: m-Anisidine, 4-butoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Anisidine, 4-butoxy- is used in the synthesis of various organic compounds, including dyes and pharmaceuticals. It serves as an intermediate in the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been used as a ligand in affinity chromatography for the purification of enzymes .
Medicine: Its bioactive properties make it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of coatings and adhesives .
Wirkmechanismus
The mechanism of action of m-anisidine, 4-butoxy- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and function. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
m-Anisidine: A methoxy-containing aniline derivative with similar chemical properties.
p-Anisidine: Another isomer of anisidine with a methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Uniqueness: m-Anisidine, 4-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
104177-78-8 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-butoxy-3-methoxyaniline |
InChI |
InChI=1S/C11H17NO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
XGLYMVHOEUAQJZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)N)OC |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)N)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
104177-78-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Anisidine, 4-butoxy- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















